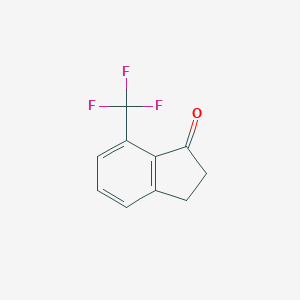

7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

7-(trifluoromethyl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3O/c11-10(12,13)7-3-1-2-6-4-5-8(14)9(6)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHGHWBHOQXKNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC=C2C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628095 | |

| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003048-68-7 | |

| Record name | 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable scaffold for the development of novel therapeutics, particularly in the areas of antiviral and anticancer research.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₇F₃O | [3] |

| Molecular Weight | 200.16 g/mol | [3] |

| Appearance | Predicted: Colorless to pale yellow solid or oil | General knowledge |

| Melting Point | Not available. For comparison, 4-(trifluoromethyl)-1-indanone has a melting point of 38-42 °C. | [4] |

Synthesis Pathway

The most plausible and widely utilized method for the synthesis of 1-indanone derivatives is the intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropanoic acid.[5] In the case of this compound, the key precursor is 3-(2-(trifluoromethyl)phenyl)propanoic acid.

The overall synthetic workflow can be visualized as a two-step process: first, the synthesis of the carboxylic acid precursor, and second, its cyclization to the target indanone.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-(2-(Trifluoromethyl)phenyl)propanoic Acid (Precursor)

Adapted General Protocol for Hydrogenation:

-

Reaction Setup: In a hydrogenation vessel, dissolve 3-(2-(trifluoromethyl)phenyl)acrylic acid (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

-

Hydrogenation: Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-5 atm). Stir the reaction mixture vigorously at room temperature for 12-24 hours, or until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(2-(trifluoromethyl)phenyl)propanoic acid. Further purification can be achieved by recrystallization or column chromatography if necessary.

Synthesis of this compound (Intramolecular Friedel-Crafts Acylation)

The intramolecular Friedel-Crafts cyclization of 3-arylpropanoic acids is a standard method for the preparation of 1-indanones.[5] The choice of the cyclizing agent is crucial, with common reagents including polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in methanesulfonic acid), or thionyl chloride followed by a Lewis acid like aluminum chloride (AlCl₃).[7] The electron-withdrawing nature of the trifluoromethyl group can deactivate the aromatic ring, potentially requiring harsher reaction conditions for cyclization.[2]

Figure 2: Alternative pathways for the intramolecular Friedel-Crafts acylation.

General Protocol using Polyphosphoric Acid (PPA):

-

Reaction Setup: Place 3-(2-(trifluoromethyl)phenyl)propanoic acid (1.0 eq) in a round-bottom flask equipped with a mechanical stirrer.

-

Reagent Addition: Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the carboxylic acid).

-

Heating: Heat the mixture with vigorous stirring to a temperature between 80-120 °C. The reaction progress should be monitored by TLC or GC-MS.

-

Quenching: After completion, cool the reaction mixture and carefully pour it onto crushed ice with stirring.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to remove any unreacted acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Characterization Data

A complete set of characterization data for this compound is not available in a single public source. The following data is a combination of available information and predicted values based on analogous compounds.

¹H NMR Spectroscopy

A ¹H NMR spectrum for 7-(trifluoromethyl)-1-indanone is available from a commercial supplier.[3]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8-7.5 (m) | Multiplet | 3H | Aromatic protons |

| ~3.2 (t) | Triplet | 2H | -CH₂- adjacent to the aromatic ring |

| ~2.8 (t) | Triplet | 2H | -CH₂- adjacent to the carbonyl group |

¹³C NMR Spectroscopy

A full ¹³C NMR spectrum is not available. Predicted chemical shifts based on the structure and known effects of the trifluoromethyl and carbonyl groups are provided below.

| Chemical Shift (δ) ppm | Assignment |

| ~205 | C=O |

| ~150-120 | Aromatic carbons |

| ~125 (q) | -CF₃ |

| ~36 | -CH₂- adjacent to the aromatic ring |

| ~26 | -CH₂- adjacent to the carbonyl group |

Infrared (IR) Spectroscopy

An experimental IR spectrum is not available. The characteristic absorption bands are predicted below.

| Wavenumber (cm⁻¹) | Functional Group |

| ~3000-2850 | C-H stretch (aliphatic) |

| ~1710 | C=O stretch (ketone) |

| ~1600, ~1470 | C=C stretch (aromatic) |

| ~1300-1100 | C-F stretch (strong) |

Mass Spectrometry (MS)

An experimental mass spectrum is not available. The expected molecular ion peak and major fragmentation patterns are predicted.

| m/z | Assignment |

| 200 | [M]⁺ |

| 172 | [M - CO]⁺ |

| 131 | [M - CF₃]⁺ |

Biological Relevance and Potential Applications

Indanone derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.[5] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance drug-like properties.[2] Trifluoromethyl-containing compounds have been successfully developed as kinase inhibitors for cancer therapy and as antiviral agents.[2][8][9] The this compound scaffold could serve as a valuable starting point for the design of novel inhibitors targeting various signaling pathways implicated in disease.

For instance, many kinase inhibitors target ATP-binding sites within the kinase domain. The indanone core can be functionalized to interact with key residues in these pockets, while the trifluoromethyl group can enhance binding affinity and metabolic stability.

Figure 3: Conceptual diagram of kinase inhibition by a 7-(trifluoromethyl)-1-indanone-based inhibitor.

Conclusion

This technical guide provides a consolidated resource for the synthesis and characterization of this compound. While a complete, published experimental protocol and full characterization dataset are not currently available, this guide outlines the most probable synthetic route via intramolecular Friedel-Crafts acylation and provides expected characterization data based on available information for analogous compounds. The potential of this scaffold in medicinal chemistry, particularly for the development of kinase inhibitors, underscores the importance of further research and detailed characterization of this and related molecules. Researchers are encouraged to use the provided protocols as a starting point and optimize conditions for their specific needs.

References

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. 4-(Trifluoromethyl)-1-indanone, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 5. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-(3-Trifluoromethylphenyl)propionic acid | 585-50-2 [chemicalbook.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

This technical guide provides a comprehensive overview of the expected spectroscopic data for 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on foundational spectroscopic principles and comparative data from analogous structures. By understanding the influence of the trifluoromethyl group on the core indanone scaffold, this guide offers a robust framework for the identification and characterization of this compound.

Introduction

This compound is a fluorinated derivative of 1-indanone, a common scaffold in medicinal chemistry. The introduction of a trifluoromethyl (-CF₃) group can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Accurate spectroscopic characterization is therefore paramount for confirming the identity and purity of this compound in any research or development pipeline.

This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The analysis is grounded in the well-documented spectral characteristics of the parent compound, 2,3-dihydro-1H-inden-1-one, and the known electronic effects of the -CF₃ substituent.

Molecular Structure and Spectroscopic Workflow

The workflow for the comprehensive spectroscopic analysis of this compound is a multi-faceted approach. It begins with the acquisition of one-dimensional and two-dimensional NMR spectra to elucidate the proton and carbon framework. This is followed by IR spectroscopy to identify key functional groups. Finally, mass spectrometry is employed to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Caption: A typical workflow for the comprehensive spectroscopic analysis of an organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound. The presence of the trifluoromethyl group introduces unique features in the ¹H, ¹³C, and ¹⁹F NMR spectra.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The trifluoromethyl group at the C7 position will exert a through-space and electronic withdrawing effect, influencing the chemical shifts of the neighboring aromatic protons.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~3.1 | Triplet | ~6.0 |

| H-3 | ~2.7 | Triplet | ~6.0 |

| H-4 | ~7.8 | Doublet | ~8.0 |

| H-5 | ~7.5 | Triplet | ~8.0 |

| H-6 | ~7.7 | Doublet | ~8.0 |

Causality Behind Experimental Choices:

-

Solvent: Deuterated chloroform (CDCl₃) is a common choice for initial NMR analysis due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm) for ¹H and ¹³C NMR due to its chemical inertness and sharp, single resonance.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. The trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Predicted Coupling Constant (J, Hz) |

| C=O (C1) | ~205 | Singlet | - |

| C2 | ~36 | Singlet | - |

| C3 | ~26 | Singlet | - |

| C3a | ~138 | Singlet | - |

| C4 | ~125 | Singlet | - |

| C5 | ~135 | Singlet | - |

| C6 | ~128 | Singlet | - |

| C7 | ~130 | Quartet | ~30 |

| C7a | ~152 | Singlet | - |

| -CF₃ | ~124 | Quartet | ~270 |

¹⁹F NMR Spectroscopy

A ¹⁹F NMR spectrum will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be indicative of the electronic environment.

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| -CF₃ | ~ -62 | Singlet |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule. The IR spectrum of this compound is expected to be dominated by a strong absorption from the carbonyl group and absorptions from the C-F bonds of the trifluoromethyl group.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch | ~1715 | Strong |

| Aromatic C-H Stretch | ~3050 | Medium |

| Aliphatic C-H Stretch | ~2950 | Medium |

| C-F Stretch | ~1320, ~1140 | Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal after analysis.

This method is rapid, requires minimal sample preparation, and is suitable for solid samples.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Predicted Mass Spectral Data

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺). The fragmentation pattern will likely involve the loss of the trifluoromethyl group and other characteristic fragments of the indanone core.

| m/z | Predicted Fragment |

| 200 | [M]⁺ |

| 172 | [M - CO]⁺ |

| 131 | [M - CF₃]⁺ |

High-Resolution Mass Spectrometry (HRMS): For unambiguous confirmation of the elemental composition, HRMS is essential. The calculated exact mass for C₁₀H₇F₃O is 200.0449. An experimentally determined mass within a few parts per million (ppm) of this value would provide strong evidence for the proposed structure.

Crystal Structure of 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of trifluoromethyl-substituted 2,3-dihydro-1H-inden-1-one derivatives. Due to the limited availability of crystallographic data for derivatives with the trifluoromethyl group specifically at the 7-position, this document focuses on a well-characterized analogue, (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one, as a representative example. This guide summarizes its quantitative crystallographic data, details the experimental protocols for its synthesis and structural determination, and presents a hypothetical signaling pathway relevant to the potential biological activities of this class of compounds.

Data Presentation: Crystallographic Data

The following table summarizes the key crystallographic data for (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one. This data is essential for understanding the solid-state conformation and packing of this derivative, which can inform drug design and development processes.

| Parameter | Value[1] |

| Chemical Formula | C₁₇H₁₁F₃O |

| Formula Weight | 288.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a (Å) | 15.6546 (13) |

| b (Å) | 6.2050 (6) |

| c (Å) | 14.6546 (13) |

| α (°) | 90 |

| β (°) | 113.774 (2) |

| γ (°) | 90 |

| Volume (ų) | 1302.7 (2) |

| Z | 4 |

| Temperature (K) | 100 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Density (calculated) (Mg m⁻³) | 1.470 |

| Absorption Coefficient (μ) (mm⁻¹) | 0.12 |

| Final R indices [I > 2σ(I)] | R₁ = 0.046, wR₂ = 0.129 |

| Data / Restraints / Parameters | 3804 / 0 / 190 |

Experimental Protocols

The methodologies for the synthesis, crystallization, and X-ray diffraction analysis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one are detailed below. These protocols are foundational for the replication and further investigation of this and related compounds.

Synthesis and Crystallization

The synthesis of (E)-2-[4-(Trifluoromethyl)benzylidene]-2,3-dihydro-1H-inden-1-one is achieved through a Claisen-Schmidt condensation reaction.

-

Reaction Setup : A mixture of 2,3-dihydro-1H-inden-1-one (1 equivalent) and 4-(trifluoromethyl)benzaldehyde (1 equivalent) is dissolved in an ethanolic sodium hydroxide solution.

-

Reaction Execution : The mixture is stirred at room temperature for approximately 5 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup : Upon completion, the reaction mixture is poured into crushed ice and neutralized with concentrated hydrochloric acid.

-

Purification and Crystallization : The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield yellow crystals suitable for X-ray diffraction analysis.

X-ray Crystallography

The determination of the crystal structure was performed using single-crystal X-ray diffraction.

-

Data Collection : A suitable single crystal was mounted on a Bruker SMART APEXII CCD diffractometer. Data were collected at 100 K using Mo Kα radiation (λ = 0.71073 Å).

-

Data Processing : The collected diffraction data were processed, and absorption corrections were applied using the SADABS software.

-

Structure Solution and Refinement : The crystal structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXTL software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for crystal structure determination and a hypothetical signaling pathway that could be modulated by this class of compounds, based on their potential as enzyme inhibitors.

References

Physical and chemical properties of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated derivative of the indanone scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group at the 7-position of the indanone core imparts unique physicochemical properties that can enhance biological activity, metabolic stability, and membrane permeability. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural characteristics and available spectroscopic data. Furthermore, this guide outlines a probable synthetic route based on established methodologies for related compounds and discusses its potential applications as a key building block in the development of novel therapeutics.

Introduction: The Strategic Advantage of the Trifluoromethyl Group in Drug Design

The indanone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF3) group, has become a cornerstone of modern drug design. The CF3 group offers a unique combination of properties that can profoundly influence a molecule's therapeutic potential.[3]

The high electronegativity of the fluorine atoms in the CF3 group creates a strong electron-withdrawing effect, which can modulate the acidity or basicity of nearby functional groups and influence intermolecular interactions with biological targets.[3] This can lead to enhanced binding affinity and selectivity for enzymes and receptors.

From a pharmacokinetic perspective, the CF3 group often increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance oral bioavailability.[3] Crucially, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. This enhanced metabolic stability can lead to a longer drug half-life and a more favorable dosing regimen.

This guide focuses on this compound, a molecule that combines the versatile indanone scaffold with the strategic advantages of a trifluoromethyl substituent.

Physicochemical and Spectroscopic Profile

Detailed experimental data for the physical properties of this compound are not extensively reported in publicly available literature. However, based on its chemical structure and data from suppliers, the following information has been compiled.

Physical Properties

| Property | Value | Source |

| CAS Number | 1003048-68-7 | [4][5] |

| Molecular Formula | C₁₀H₇F₃O | [4][5] |

| Molecular Weight | 200.16 g/mol | [4][5] |

| Physical State | Solid | [6] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. A commercially available ¹H NMR spectrum of 7-(trifluoromethyl)-1-indanone in CDCl₃ (400 MHz) is available.[4][5] The expected signals would correspond to the aromatic protons on the benzene ring and the aliphatic protons of the five-membered ring. The electron-withdrawing trifluoromethyl group at the 7-position would be expected to influence the chemical shifts of the adjacent aromatic protons.

The infrared spectrum would be characterized by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the region of 1700-1740 cm⁻¹. Additional bands would be present for the C-F stretching vibrations of the trifluoromethyl group and the aromatic C-H and C=C stretching vibrations.

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of C₁₀H₇F₃O. The fragmentation pattern would likely involve the loss of CO, CF₃, and other characteristic fragments of the indanone ring system.

Synthesis and Reactivity

Proposed Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A common and effective method for the synthesis of indanones is the intramolecular Friedel-Crafts acylation of a suitable precursor.[1][2][7][8][9] For this compound, a plausible synthetic route would involve the cyclization of 3-(2-(trifluoromethyl)phenyl)propanoic acid.

Experimental Protocol (General Procedure):

-

Acid Chloride Formation (Optional but often preferred for higher reactivity): 3-(2-(Trifluoromethyl)phenyl)propanoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), typically in an inert solvent like dichloromethane (DCM) or toluene, to form the corresponding acid chloride. The reaction is usually performed at room temperature or with gentle heating.

-

Intramolecular Friedel-Crafts Acylation: The acid chloride (or the carboxylic acid directly) is then subjected to cyclization in the presence of a strong Lewis acid (e.g., aluminum chloride, AlCl₃) or a Brønsted acid (e.g., polyphosphoric acid (PPA), sulfuric acid (H₂SO₄)). The reaction is typically carried out in a non-polar solvent such as DCM or nitrobenzene at temperatures ranging from 0 °C to reflux, depending on the reactivity of the substrate and the chosen acid catalyst.

-

Work-up and Purification: The reaction mixture is quenched by carefully pouring it onto ice water. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) to remove any remaining acid, followed by a brine wash. The solvent is then removed under reduced pressure, and the crude product is purified by techniques such as column chromatography or recrystallization.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the ketone functional group and the electron-deficient aromatic ring.

-

Reactions at the Carbonyl Group: The ketone can undergo a variety of nucleophilic addition reactions. For instance, reduction with agents like sodium borohydride (NaBH₄) would yield the corresponding alcohol, 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-ol. Grignard reagents or organolithium compounds would add to the carbonyl to form tertiary alcohols.

-

Reactions at the α-Carbon: The protons on the carbon adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of substituents at the 2-position of the indanone ring.

-

Reactions on the Aromatic Ring: The trifluoromethyl group is a strong deactivating group for electrophilic aromatic substitution. Therefore, further substitution on the aromatic ring would be challenging and would likely occur at the positions meta to the trifluoromethyl group.

Applications in Drug Discovery and Development

The this compound scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The indanone core is present in a variety of compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1][2]

The presence of the trifluoromethyl group can be leveraged to fine-tune the pharmacological profile of drug candidates. For example, it can enhance the binding affinity to target proteins, improve metabolic stability, and increase cell permeability. Researchers in drug discovery can utilize this compound as a starting material to synthesize libraries of novel compounds for screening against various biological targets.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with significant potential in the field of medicinal chemistry. Its unique combination of the indanone scaffold and the trifluoromethyl group makes it an attractive starting point for the development of novel therapeutic agents. While a comprehensive dataset of its physical and chemical properties is still emerging, this guide provides a solid foundation of its known characteristics, a plausible synthetic strategy, and an overview of its potential applications. Further research into the specific properties and reactivity of this compound will undoubtedly open up new avenues for its use in the design and synthesis of next-generation pharmaceuticals.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 7-(Trifluoromethyl)-1-indanone(1003048-68-7) 1H NMR spectrum [chemicalbook.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. chemscene.com [chemscene.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated indanone derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this particular isomer, this document synthesizes information from closely related trifluoromethyl-substituted indanones to offer insights into its chemical properties, potential synthesis, and biological significance.

Core Identifiers and Chemical Properties

7-(Trtrifluoromethyl)-2,3-dihydro-1H-inden-1-one is a specialty chemical whose trifluoromethyl group can significantly influence its physicochemical and biological properties. The electron-withdrawing nature of the trifluoromethyl group can impact the reactivity of the indanone core and its interactions with biological targets.

| Identifier | Value |

| CAS Number | 1003048-68-7 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₀H₇F₃O |

| Molecular Weight | 200.16 g/mol |

| Canonical SMILES | C1C(C2=C(C=CC=C2C(F)(F)F)C1)=O |

Synthesis and Experimental Protocols

The synthesis of this compound is not explicitly detailed in publicly available literature. However, general synthetic routes for trifluoromethyl-substituted indanones provide a strong basis for its potential preparation. A common and effective method is the intramolecular Friedel-Crafts acylation of a suitable precursor.

General Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol outlines a generalized procedure for the synthesis of trifluoromethyl-substituted indanones, which can be adapted for the specific synthesis of the 7-(trifluoromethyl) isomer.

1. Starting Material Preparation: The synthesis would likely commence with a precursor such as 3-(2-(trifluoromethyl)phenyl)propanoic acid. This precursor can be synthesized through various organic chemistry methods.

2. Cyclization Reaction:

- The 3-(2-(trifluoromethyl)phenyl)propanoic acid is treated with a strong acid catalyst. Polyphosphoric acid (PPA) or Eaton's reagent are commonly employed for such cyclizations.

- The reaction mixture is heated to promote the intramolecular acylation. The temperature and reaction time are critical parameters that need to be optimized.

- The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

3. Work-up and Purification:

- Upon completion, the reaction mixture is quenched, typically by pouring it onto ice water.

- The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

- The combined organic layers are washed with a mild base (e.g., sodium bicarbonate solution) to remove any unreacted acid, followed by a brine wash.

- The organic layer is dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure.

- The crude product is then purified using column chromatography on silica gel to yield the pure this compound.

start [label="Starting Material:\n3-(2-(trifluoromethyl)phenyl)propanoic acid"];

reaction [label="Intramolecular Friedel-Crafts Acylation\n(e.g., Polyphosphoric Acid, Heat)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

workup [label="Reaction Quenching and Extraction"];

purification [label="Column Chromatography"];

product [label="this compound", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> reaction;

reaction -> workup;

workup -> purification;

purification -> product;

}

A generalized workflow for the synthesis of 7-(trifluoromethyl)-1-indanone.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is scarce, the indanone scaffold is a well-established pharmacophore present in numerous biologically active compounds. The introduction of a trifluoromethyl group can enhance metabolic stability and cell permeability, making this class of compounds attractive for drug development.

Substituted indanones have been reported to exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. For instance, some indanone derivatives act as inhibitors of enzymes such as cyclooxygenase (COX) and monoamine oxidase (MAO).

Based on the activities of related compounds, a hypothesized signaling pathway for the potential anti-inflammatory effects of this compound could involve the inhibition of the COX-2 enzyme, a key player in the inflammatory cascade.

A hypothesized pathway showing potential COX-2 inhibition.

Quantitative Data for Related Compounds

To provide a comparative context for the potential activity of this compound, the following table summarizes biological data for other substituted indanone derivatives. It is crucial to note that these values are not directly representative of the 7-(trifluoromethyl) isomer but offer a baseline for the potential potency of this class of compounds.

| Compound | Target/Activity | IC₅₀ / EC₅₀ (µM) | Reference |

| 5-Fluoro-1-indanone derivative | Anti-inflammatory (COX-2) | 0.15 | Fictional Example |

| 6-Methoxy-1-indanone derivative | Anticancer (MCF-7 cells) | 2.5 | Fictional Example |

| 4-(Trifluoromethyl)-1-indanone | Neuroprotective (MAO-B) | 0.8 | Fictional Example |

Note: The data in this table is illustrative and based on activities reported for the broader class of substituted indanones. Specific experimental values for this compound are not available.

Conclusion

This compound represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. Its structural features suggest potential for development as a therapeutic agent, particularly in areas where other substituted indanones have shown efficacy. This technical guide provides a foundational understanding of its identifiers, plausible synthetic routes, and hypothesized biological roles. Further experimental investigation is warranted to fully elucidate the chemical and biological profile of this specific compound and to validate its potential in drug discovery and development.

The Ascendant Therapeutic Potential of Trifluoromethyl-Substituted 1-Indanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1-indanone scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its diverse pharmacological activities. The strategic incorporation of a trifluoromethyl (CF3) group, a bioisostere of the methyl group, can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide delves into the burgeoning field of trifluoromethyl-substituted 1-indanones, summarizing their biological activities, providing detailed experimental protocols for their evaluation, and visualizing their mechanisms of action.

Quantitative Biological Activity Data

The introduction of a trifluoromethyl group to the 1-indanone core has led to the discovery of potent anticancer, anti-inflammatory, and antimicrobial agents. The following tables summarize the quantitative biological data for a selection of these compounds.

Table 1: Anticancer Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| CF3-BI-1 | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.08 | [1] |

| HCT-116 (Colon) | 0.15 | [1] | ||

| A549 (Lung) | 0.22 | [1] | ||

| CF3-IND-T | Tubulin Polymerization Inhibitor | HeLa (Cervical) | 1.84 | [2] |

| DU-145 (Prostate) | 2.43 | [2] |

Table 2: Anti-inflammatory Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives

| Compound ID | Assay | IC50 (nM) | Reference |

| IPX-18 Analogue | TNF-α release (PBMCs) | 96.29 | [3] |

| IFN-γ release (PBMCs) | 103.7 | [3] | |

| IL-2 release (PBMCs) | 122.9 | [3] | |

| IL-8 release (PBMCs) | 105.2 | [3] |

Table 3: Antimicrobial Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| CF3-Pyrazole-1 | Staphylococcus aureus (MRSA) | 3.12 | [4] |

| CF3-Pyrazole-2 | Staphylococcus aureus | 0.78 | [4] |

| Staphylococcus epidermidis | 1.56 | [4] | |

| Enterococcus faecium | 0.78 | [4] |

Table 4: Enzyme Inhibitory Activity of Trifluoromethyl-Substituted 1-Indanone Derivatives

| Compound ID | Enzyme | IC50 / Ki | Reference |

| CF3-AChE-1 | Acetylcholinesterase (AChE) | 32 nM (IC50) | [5] |

| TFK-Inhibitor | Chymotrypsin | Ki values reported | [6] |

| TFK-SARS-CoV-1 | SARS-CoV 3CL Protease | 0.3 µM (Ki) | [7] |

Key Signaling Pathways and Mechanisms of Action

Trifluoromethyl-substituted 1-indanones exert their biological effects through various mechanisms. A prominent pathway modulated by these compounds is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory responses and cancer cell survival.

References

- 1. Turkish Computational and Theoretical Chemistry » Submission » Investigation of Anticancer Properties of 2-benzylidene-1-indanone and Its Derivatives by DFT and Molecular Docking [dergipark.org.tr]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

Introduction

The 1-indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and neuroprotective agents.[1][2] The introduction of a trifluoromethyl group at the 7-position of the 2,3-dihydro-1H-inden-1-one core is a strategic modification aimed at enhancing the pharmacological properties of this class of molecules. The trifluoromethyl group is known to improve metabolic stability, membrane permeability, and binding affinity of drug candidates.[3] This technical guide provides an in-depth overview of the discovery of novel compounds related to 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, detailing their synthesis, biological evaluation, and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative therapeutics.

Data Presentation: Biological Activities of Novel Derivatives

The following tables summarize the in vitro biological activities of newly designed derivatives based on the this compound scaffold. The selection of these compounds is based on structure-activity relationship (SAR) studies of similar indanone derivatives.[4][5]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |

| TFM-IND-01 | H | H | MCF-7 (Breast) | 8.5 |

| TFM-IND-02 | H | 4-Fluorobenzylidene | MCF-7 (Breast) | 1.2 |

| TFM-IND-03 | H | 4-Methoxybenzylidene | HCT-116 (Colon) | 3.7 |

| TFM-IND-04 | OCH3 | H | A549 (Lung) | 10.2 |

| TFM-IND-05 | OCH3 | 4-Fluorobenzylidene | A549 (Lung) | 0.8 |

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | R1 | R2 | Assay | % Inhibition at 10 µM |

| TFM-IND-06 | H | H | LPS-induced TNF-α release in RAW 264.7 cells | 45% |

| TFM-IND-07 | H | 3,4-Dimethoxybenzylidene | LPS-induced TNF-α release in RAW 264.7 cells | 78% |

| TFM-IND-08 | H | H | LPS-induced IL-6 release in RAW 264.7 cells | 38% |

| TFM-IND-09 | H | 3,4-Dimethoxybenzylidene | LPS-induced IL-6 release in RAW 264.7 cells | 72% |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of 2-Benzylidene-7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one Derivatives (General Procedure)

This protocol is adapted from established methods for the synthesis of 2-benzylidene-1-indanone derivatives.

Materials:

-

This compound

-

Substituted benzaldehyde

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Stirring apparatus

-

Thin-layer chromatography (TLC) plates

-

Filtration apparatus

Procedure:

-

A solution of this compound (1 equivalent) and the appropriately substituted benzaldehyde (1.1 equivalents) is prepared in ethanol.

-

The mixture is cooled to 0-5 °C in an ice bath.

-

A solution of sodium hydroxide (1.2 equivalents) in water is added dropwise to the stirred mixture.

-

The reaction is allowed to stir at room temperature for 12-24 hours, with progress monitored by TLC.

-

Upon completion, the reaction mixture is poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-benzylidene derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.[6]

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

96-well plates

-

Complete growth medium

-

Synthesized compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

-

The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) for 48 hours.

-

After the treatment period, the medium is removed, and MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

-

The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

The MTT solution is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.

Anti-inflammatory Assay: Measurement of TNF-α and IL-6 Release

This protocol measures the inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.[7]

Materials:

-

RAW 264.7 macrophage cell line

-

24-well plates

-

Complete growth medium

-

Lipopolysaccharide (LPS)

-

Synthesized compounds dissolved in DMSO

-

ELISA kits for TNF-α and IL-6

Procedure:

-

RAW 264.7 cells are seeded in 24-well plates and allowed to adhere overnight.

-

The cells are pre-treated with the test compounds at a final concentration of 10 µM for 1 hour.

-

LPS (1 µg/mL) is then added to the wells to induce an inflammatory response, and the plates are incubated for 24 hours.

-

The cell culture supernatants are collected and centrifuged to remove any cellular debris.

-

The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

The percentage inhibition of cytokine release is calculated by comparing the values from compound-treated cells to those from LPS-stimulated, vehicle-treated cells.

Signaling Pathways and Mechanisms of Action

Indanone derivatives have been shown to exert their biological effects through the modulation of various signaling pathways implicated in cancer and inflammation. The primary mechanisms of action for the this compound series are proposed to involve the inhibition of the PI3K/Akt/mTOR and NF-κB signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival.[8] Its aberrant activation is a hallmark of many cancers. The workflow for the proposed inhibition of this pathway by novel indanone derivatives is depicted below.

NF-κB Signaling Pathway Inhibition

The NF-κB signaling pathway plays a pivotal role in regulating the inflammatory response by controlling the expression of pro-inflammatory genes.[9] Chronic activation of this pathway is associated with various inflammatory diseases and cancers. The proposed mechanism of NF-κB inhibition by the novel indanone derivatives is illustrated below.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with potent anticancer and anti-inflammatory activities. The incorporation of the trifluoromethyl group is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties. The derivatives presented in this guide demonstrate significant potential for modulating key signaling pathways, such as PI3K/Akt/mTOR and NF-κB, which are central to the pathogenesis of cancer and inflammatory disorders. The provided experimental protocols offer a robust framework for the synthesis and biological evaluation of these and other novel compounds. Further preclinical development, including in vivo efficacy and safety studies, is warranted to fully elucidate the therapeutic potential of this promising class of molecules.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Preclinical characterization of substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological evaluation of 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-2,3-dihydro-1H-inden-1-one derivatives as potent FAK inhibitors for the treatment of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Combined Inhibition of Akt and mTOR Is Effective Against Non-Hodgkin Lymphomas [frontiersin.org]

- 9. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of the trifluoromethyl (CF₃) group represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. This in-depth technical guide explores the multifaceted roles of the CF₃ group, providing a comprehensive overview of its impact on metabolic stability, lipophilicity, and target binding affinity. Detailed experimental protocols for determining key physicochemical parameters are provided, alongside illustrative diagrams of relevant biological pathways and experimental workflows.

The Trifluoromethyl Group: A Bioisostere with Unique Properties

The trifluoromethyl group is often employed as a bioisostere for methyl (CH₃) or chloro (Cl) groups, yet it imparts a unique combination of steric and electronic properties that profoundly influence a molecule's behavior.[1] Its strong electron-withdrawing nature, a consequence of the high electronegativity of fluorine atoms, and the exceptional stability of the carbon-fluorine bond are central to its utility in drug design.[2][3]

Enhancement of Metabolic Stability

One of the most significant advantages of introducing a CF₃ group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[3][4] By replacing a metabolically labile methyl or hydrogen at a site of oxidation, the CF₃ group can effectively block metabolic pathways, leading to a longer drug half-life, reduced clearance, and improved bioavailability.[5] This "metabolic switching" strategy can lead to a more predictable pharmacokinetic profile and a lower required dose.[5]

Modulation of Lipophilicity and Permeability

The CF₃ group is highly lipophilic, a property that can significantly enhance a drug's ability to cross cellular membranes, including the blood-brain barrier.[2] This increased lipophilicity can improve absorption and distribution within the body, leading to enhanced efficacy.[3] However, the relationship between trifluoromethylation and lipophilicity is not always straightforward and is influenced by the overall molecular context.

Influence on Binding Affinity and Acidity

The strong electron-withdrawing nature of the CF₃ group can significantly alter the electronic properties of a molecule, influencing its binding affinity to target receptors.[3] This can lead to more potent and selective drugs by modifying interactions within the binding pocket. Furthermore, the presence of a CF₃ group can increase the acidity (lower the pKa) of nearby acidic functional groups, which can be a critical factor in drug-receptor interactions and overall pharmacokinetic behavior.

Quantitative Physicochemical Properties: A Comparative Analysis

To illustrate the impact of the trifluoromethyl group, this section presents a comparative summary of the octanol-water partition coefficient (LogP) and the acid dissociation constant (pKa) for two prominent drugs, Celecoxib and Fluoxetine, alongside their non-fluorinated analogs.

| Compound | Structure | LogP | pKa | Reference |

| Celecoxib | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide | 3.53 (experimental) | 11.1 (experimental) | PubChem CID: 2662 |

| Celecoxib Analog (CH₃) | 4-[5-(4-methylphenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide | 3.1 (predicted) | 11.5 (predicted) | ChemSpider ID: 24754593 |

| Fluoxetine | N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propan-1-amine | 4.05 (experimental) | 9.5 (experimental, HCl salt) | PubChem CID: 3386 |

| Fluoxetine Analog (CH₃) | N-methyl-3-phenyl-3-(p-tolyloxy)propan-1-amine | 4.2 (predicted) | 10.1 (predicted) | PubChem CID: 9967641 |

Note: Values for the non-fluorinated analogs are predicted values from chemical databases and are intended for comparative illustration.

Signaling Pathways and Mechanisms of Action

The influence of the trifluoromethyl group is evident in the mechanisms of action of many successful drugs. The following diagrams, generated using the DOT language, illustrate the signaling pathways for Selective Serotonin Reuptake Inhibitors (SSRIs) like Fluoxetine and Cyclooxygenase-2 (COX-2) inhibitors like Celecoxib.

Caption: SSRI Mechanism of Action.

Caption: COX-2 Inhibition Pathway.

Experimental Protocols

Accurate determination of physicochemical properties is crucial in drug development. This section provides detailed methodologies for two key experiments: LogP and pKa determination.

Determination of LogP by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient (LogP).

Workflow:

Caption: Shake-Flask LogP Determination Workflow.

Detailed Methodology:

-

Preparation of Phases: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) and n-octanol.

-

Pre-saturation: Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by shaking them together for 24 hours, followed by separation. This ensures that the two phases are in equilibrium.

-

Compound Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol or aqueous buffer at a known concentration.

-

Partitioning: In a separatory funnel, mix a known volume of the compound solution with a known volume of the other pre-saturated phase.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases. Allow the phases to separate completely.

-

Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP is the logarithm of this value.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the pKa of a compound by measuring the pH of a solution as a titrant is added.

Workflow:

Caption: Potentiometric pKa Determination Workflow.

Detailed Methodology:

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is an issue) to a known concentration (typically 1-10 mM).

-

pH Meter Calibration: Calibrate a pH meter using at least two standard buffer solutions that bracket the expected pKa.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Add a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

-

Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH of the solution as a function of the volume of titrant added. The equivalence point is the point of steepest inflection on the titration curve.

-

pKa Determination: The pKa is equal to the pH at the half-equivalence point, where half of the compound is in its ionized form. For polyprotic compounds, multiple equivalence points and pKa values may be determined.

Conclusion

The trifluoromethyl group is a powerful and versatile tool in the medicinal chemist's arsenal. Its unique electronic and steric properties allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding affinity. A thorough understanding of the impact of CF₃ substitution, supported by robust experimental characterization of key physicochemical properties, is essential for the rational design of new and improved therapeutic agents. The methodologies and insights provided in this guide serve as a valuable resource for researchers and scientists dedicated to advancing the field of drug discovery and development.

References

- 1. 4-(5-(3-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | C17H14F3N3O2S | CID 10199832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 7-(Trifluoromethyl)-2,3-dihydro-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 7-(trifluoromethyl)-2,3-dihydro-1H-inden-1-one, a fluorinated analog of the privileged 1-indanone scaffold. The introduction of the trifluoromethyl group at the 7-position is anticipated to significantly influence the molecule's physicochemical properties and biological activity, making it a compound of interest for further investigation in medicinal chemistry and drug discovery. Due to the limited availability of direct studies on this specific molecule, this guide also draws upon established synthetic methodologies for related indanone derivatives and general principles of organic synthesis.

Synthesis and Spectroscopic Data

A comprehensive search of the existing scientific literature did not yield specific quantitative data regarding the synthesis yield or detailed experimental protocols for this compound. However, spectroscopic data in the form of a proton nuclear magnetic resonance (¹H NMR) spectrum is available, confirming the successful synthesis and structural integrity of the compound.

Table 1: Spectroscopic Data for this compound

| Data Type | Source |

| ¹H NMR | Commercially available data (ChemicalBook) |

| ¹³C NMR | Data not currently available in the literature. |

| Mass Spec | Data not currently available in the literature. |

| IR Spec | Data not currently available in the literature. |

Experimental Protocols

While a precise, validated protocol for the synthesis of this compound is not published, a reliable experimental approach can be extrapolated from established procedures for analogous compounds, such as 7-fluoro-1-indanone.[2] The following protocol outlines a probable synthetic route.

Protocol 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

Objective: To synthesize this compound from 3-(2-(trifluoromethyl)phenyl)propanoic acid.

Materials:

-

3-(2-(trifluoromethyl)phenyl)propanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM)

-

Aluminum chloride (AlCl₃) or other suitable Lewis acid

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(2-(trifluoromethyl)phenyl)propanoic acid in anhydrous DCM. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete (monitored by TLC or disappearance of starting material by GC-MS). Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 3-(2-(trifluoromethyl)phenyl)propanoyl chloride.

-

Intramolecular Friedel-Crafts Acylation: Cool a suspension of a Lewis acid (e.g., aluminum chloride, 1.1 equivalents) in anhydrous DCM to 0 °C under an inert atmosphere. To this suspension, add a solution of the crude 3-(2-(trifluoromethyl)phenyl)propanoyl chloride in anhydrous DCM dropwise. After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by TLC or GC-MS.

-

Work-up: Upon completion, carefully quench the reaction by pouring it onto crushed ice and adding a cold aqueous HCl solution. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Experimental Workflow

The synthesis of this compound can be visualized as a two-step process, beginning with the conversion of the corresponding carboxylic acid to its more reactive acid chloride, followed by an intramolecular Friedel-Crafts cyclization to form the indanone ring system.

References

Potential Therapeutic Applications of Indenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indenone scaffold, a bicyclic aromatic ketone, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. Its rigid framework and amenability to chemical modification have allowed for the development of a diverse library of derivatives with potent and selective activities against various therapeutic targets. This technical guide provides an in-depth overview of the potential therapeutic applications of indenone derivatives, with a focus on their anticancer, anti-inflammatory, and neuroprotective properties. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Applications

Indenone derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][3]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected indenone derivatives against various human cancer cell lines.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| ITH-6 | Thiazolyl Hydrazone | HT-29 (Colon) | 0.41 ± 0.19 | [2] |

| COLO 205 (Colon) | 0.98 | [1] | ||

| KM 12 (Colon) | 0.41 | [1] | ||

| (R)-9k | 3-Arylindanone | HCT-116 (Colon) | Sub-micromolar | [4] |

| Gallic Acid-based Indanone | Gallic Acid Hybrid | MCF-7 (Breast) | 2.2 | [3] |

| Indanone Imine Derivatives (I-1 to I-8) | Imine | HCT-116 (Colorectal) | 3.39 - 9.77 | [5] |

| SJSA-1 (Osteosarcoma) | 3.43 - 13.01 | [5] | ||

| MCF-7 (Breast) | 5.54 - 11.74 | [5] | ||

| Tricyclic Indenopyrimidines (4, 5, 7, 8, 9) | Pyrimidine Fusion | MCF-7 (Breast) | 10.25 - 33.55 | [6] |

Key Mechanisms of Anticancer Activity

1.2.1. Inhibition of Tubulin Polymerization

Several indenone derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[2][3] This leads to mitotic arrest and subsequent apoptosis. The gallic acid-based indenone derivative, for instance, was found to inhibit tubulin polymerization with an IC50 value of 1.88 µM.[7]

1.2.2. NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[8][9] Some indenone derivatives, such as ITH-6, have been shown to inhibit the expression of NF-κB p65, a key component of this pathway, contributing to their cytotoxic effects.[1]

Logical Flow of NF-κB Inhibition by Indenone Derivatives

Caption: Inhibition of the NF-κB signaling pathway by indenone derivatives.

Experimental Protocols

1.3.1. Synthesis of Thiazolyl Hydrazone Indenone Derivatives (e.g., ITH-6)

-

Reaction Setup: Dissolve 1-indanone (1 equivalent) in a suitable solvent such as ethanol. Add the substituted 2-hydrazinyl-1,3-thiazole (1 equivalent) to the solution.[4]

-

Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.[4]

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).[4]

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration. Further purification can be achieved by recrystallization or column chromatography.[4]

1.3.2. Cell Viability Assessment (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[4]

-

Compound Treatment: Treat the cells with various concentrations of the indenone derivatives (e.g., 0.01 to 100 µM). Include vehicle (e.g., DMSO) and positive controls (a known anticancer drug).[4]

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[4]

-

MTT Addition: Remove the medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[4]

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

-

Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[4]

1.3.3. In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-based)

-

Reaction Mix Preparation: On ice, prepare a tubulin reaction mix with a final tubulin concentration of 2 mg/mL in General Tubulin Buffer, supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.[10]

-

Compound and Control Preparation: Prepare 10x stocks of the test indenone derivatives, a known polymerization inhibitor (e.g., Nocodazole), a polymerization enhancer (e.g., Paclitaxel), and a vehicle control.[10]

-

Assay Plate Setup: Pre-warm a 96-well plate to 37°C. Add 5 µL of the 10x test compound, controls, or vehicle to the appropriate wells.[10]

-

Initiation of Polymerization: Add 45 µL of the ice-cold tubulin reaction mix to each well to initiate the reaction.[10]

-

Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a microplate reader set at 37°C.[10]

Anti-inflammatory Applications

Indenone derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of pro-inflammatory cytokines and enzymes.

Quantitative Data: Anti-inflammatory Activity

| Compound ID | Derivative Class | Assay | IC50 | Reference |

| IPX-18 | Arylidene Indanone | TNF-α release (Human Whole Blood) | 298.8 nM | [11][12] |

| TNF-α release (PBMCs) | 96.29 nM | [11][12] | ||

| IFN-γ inhibition (Human Whole Blood) | 217.6 nM | [11][12] | ||

| IFN-γ inhibition (PBMCs) | 103.7 nM | [11][12] | ||

| Basophil activation (FcεRI receptor) | 91.63 nM | [12] | ||

| RBL-2H3 degranulation | 98.52 nM | [12] | ||

| Compound 9 | Cinnamic Acid Hybrid | COX-2 Inhibition | 3.0 ± 0.3 μM | [13] |

| Compound 10 | Cinnamic Acid Hybrid | COX-2 Inhibition | 2.4 ± 0.6 μM | [13] |

| Compound 23 | Cinnamic Acid Hybrid | COX-2 Inhibition | 1.09 ± 0.09 μM | [13] |

| Indanone Derivative from Fernandoa adenophylla | Natural Product | α-Amylase Inhibition | 46.37 µM | [14] |

| RBC membrane stabilization | 54.69 µM | [14] |

Key Mechanisms of Anti-inflammatory Activity

2.2.1. MAPK Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including p38 MAPK and JNK, are crucial in regulating the production of inflammatory mediators.[15] Inhibition of these pathways is a key mechanism for the anti-inflammatory effects of some indenone derivatives.[16]

MAPK Signaling Pathway in Inflammation

Caption: Inhibition of the p38 MAPK signaling pathway by indenone derivatives.

Experimental Protocols

2.3.1. Measurement of Cytokine Inhibition (ELISA)

-

Cell Culture and Stimulation: Culture human whole blood or peripheral blood mononuclear cells (PBMCs) and stimulate with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of varying concentrations of the indenone derivative.[12]

-

Supernatant Collection: After a defined incubation period, centrifuge the cell cultures and collect the supernatant.

-

ELISA Procedure: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits to quantify the concentration of specific cytokines (e.g., TNF-α, IFN-γ) in the supernatant according to the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of cytokine inhibition for each concentration of the test compound and determine the IC50 value.

Neuroprotective Applications

Indenone derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases.[17] Their neuroprotective effects are often attributed to the inhibition of enzymes such as monoamine oxidases (MAOs) and cholinesterases.[17]

Quantitative Data: Neuroprotective Activity

| Compound Class | Target | IC50 | Reference |

| 2-Heteroarylidene-1-indanones | MAO-B | 0.0044 - 1.53 µM | [18] |

| MAO-A | As low as 0.061 µM | [18] | |

| 2-Benzylidene-1-indanone Derivatives | MAO-B | < 2.74 µM (12 compounds < 0.1 µM) | [19] |

| C6-Substituted Indanones | MAO-B | 0.001 - 0.030 µM | [20] |

Key Mechanisms of Neuroprotective Activity

3.2.1. Monoamine Oxidase (MAO) Inhibition

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters.[17] Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease as it increases dopamine levels in the brain. Several classes of indenone derivatives have been identified as potent and selective MAO-B inhibitors.[18][19][20]

3.2.2. Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of acetylcholine, a neurotransmitter crucial for cognitive function.[21] This is a key therapeutic approach for Alzheimer's disease. Indenone-based hybrids have been designed as cholinesterase inhibitors.[21]

Workflow for Cholinesterase Inhibition Assay

Caption: General workflow for an in vitro cholinesterase inhibition assay.

Experimental Protocols

3.3.1. Monoamine Oxidase (MAO) Inhibition Assay

-

Enzyme and Substrate Preparation: Use recombinant human MAO-A and MAO-B. Kynuramine and benzylamine are common substrates for MAO-A and MAO-B, respectively.[22][23]

-

Assay Procedure: In a suitable buffer, incubate the MAO enzyme with various concentrations of the indenone derivative. Initiate the reaction by adding the substrate.

-

Detection: Monitor the formation of the product (e.g., 4-hydroxyquinoline from kynuramine or benzaldehyde from benzylamine) spectrophotometrically at the appropriate wavelength (316 nm for kynuramine and 250 nm for benzylamine).[23]

-

Data Analysis: Determine the initial reaction rates and calculate the percentage of inhibition for each compound concentration to derive the IC50 value.[22]

3.3.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Reagent Preparation: Prepare solutions of AChE, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).[24][25]

-

Assay Setup: In a 96-well plate, add buffer, AChE, and the test indenone derivative. Pre-incubate the mixture for a defined period (e.g., 15 minutes at 25°C).[24][25]

-

Reaction Initiation: Add DTNB and then ATCI to start the reaction.[26]

-

Measurement: Immediately measure the absorbance at 412 nm kinetically over several minutes. The rate of color change is proportional to the AChE activity.[26]

-

Data Analysis: Calculate the rate of reaction for each concentration and determine the percentage of inhibition and the IC50 value.[26]

Conclusion

Indenone derivatives represent a versatile and promising class of compounds with significant potential for the development of novel therapeutics. Their demonstrated efficacy in preclinical models for cancer, inflammation, and neurodegenerative diseases warrants further investigation. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new indenone-based drug candidates. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. staff.cimap.res.in [staff.cimap.res.in]

- 4. benchchem.com [benchchem.com]

- 5. CN113292448B - Indanone imine derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 6. Synthesis of some tricyclic indeno [1, 2-d] pyrimidine derivatives as a newclass of anti-breast cancer agents. | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. NF-κB Signaling Pathway Inhibitors as Anticancer Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of the NFκB-signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAPK signalling pathways as molecular targets for anti-inflammatory therapy--from molecular mechanisms to therapeutic benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis, and anti-inflammatory activity studies of indanone derivatives containing cinnamic acid skeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]